molecular formula C12H15BrO3 B14019496 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane

2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane

Cat. No.: B14019496
M. Wt: 287.15 g/mol
InChI Key: KOUPDJVBQHGPNM-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Dioxolanes in Chemical Synthesis

The 1,3-dioxolane (B20135) ring is a heterocyclic acetal (B89532) that serves one of the most fundamental roles in multistep organic synthesis: as a protecting group for carbonyl compounds (aldehydes and ketones). nih.govwikipedia.org Protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. uchicago.edu

Dioxolanes are typically formed by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. wikipedia.org This transformation converts the highly reactive carbonyl group into a stable acetal, which is inert to a wide range of reagents, particularly nucleophiles and bases. Once the desired chemical modifications on other parts of the molecule are complete, the dioxolane can be readily removed through hydrolysis under acidic conditions, regenerating the original carbonyl group for further reactions. wikipedia.org The strategic application of the dioxolane protecting group allows chemists to execute complex synthetic sequences with high precision and yield. nih.gov

Role of Bromoaryl Moieties in Synthetic Methodologies

The bromoaryl moiety—a bromine atom attached to a phenyl ring—is a cornerstone of modern synthetic chemistry, primarily due to its utility in transition metal-catalyzed cross-coupling reactions. nih.gov Aryl bromides are particularly favored substrates in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.govorganic-chemistry.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the context of the Suzuki-Miyaura coupling, for instance, the bromoaryl compound reacts with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govlibretexts.org This allows for the precise installation of alkyl, alkenyl, or other aryl groups onto the aromatic ring. organic-chemistry.org The reliability and broad functional group tolerance of these reactions have made aryl bromides indispensable "handles" for elaborating simple aromatic precursors into highly complex molecular frameworks, with widespread applications in pharmaceuticals and materials science. nih.gov

Overview of Propoxyphenyl Ether Functionality in Complex Molecular Architectures

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally among the most stable functional groups in organic chemistry. libretexts.org The propoxyphenyl ether group in 2-(4-bromo-2-propoxyphenyl)-1,3-dioxolane consists of a propoxy group (–OCH2CH2CH3) attached to the phenyl ring. The presence of this ether has several implications for the molecule's properties and reactivity.

First, the propoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Second, its placement at the 2-position (ortho to the dioxolane) introduces steric bulk, which can direct the regioselectivity of reactions on the aromatic ring. Finally, the three-carbon chain of the propoxy group increases the molecule's lipophilicity (fat-solubility), a property that can be critical in the design of biologically active compounds. The Williamson ether synthesis is a classic and reliable method for forming such ether linkages. youtube.comku.ac.th

Research Rationale and Scope for this compound

The scientific interest in this compound stems from its identity as a trifunctional synthetic intermediate. Each of its core components serves a distinct and valuable purpose, making the molecule a versatile platform for constructing a diverse array of target structures.

The research rationale can be summarized by the synthetic possibilities it offers:

Selective C-C Bond Formation: The bromoaryl group can be used first in a palladium-catalyzed cross-coupling reaction to build a more complex carbon skeleton. The dioxolane and ether functionalities are stable under these conditions.

Unmasking the Carbonyl: Following the modification of the bromo-position, the dioxolane group can be selectively hydrolyzed with acid to reveal the aldehyde functionality.

Further Derivatization: The newly exposed aldehyde can then undergo a host of classic carbonyl reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, to further elaborate the molecular structure.

This strategic combination of a protected aldehyde, a reactive aryl bromide, and a modifying ether group allows chemists to perform a logical sequence of reactions without the need for intermediate protection and deprotection steps for other parts of the molecule. This efficiency makes this compound and related structures valuable building blocks in the synthesis of complex organic molecules for various chemical and pharmaceutical applications.

Compound Data

IdentifierValue
IUPAC Name This compound
CAS Number 261843-77-4
Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
Functional MoietyChemical ClassPrimary Synthetic Role
1,3-Dioxolane AcetalProtecting group for aldehyde
Bromoaryl Aryl HalideSubstrate for cross-coupling reactions
Propoxyphenyl Ether EtherModifies steric/electronic properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-(4-bromo-2-propoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H15BrO3/c1-2-5-14-11-8-9(13)3-4-10(11)12-15-6-7-16-12/h3-4,8,12H,2,5-7H2,1H3

InChI Key

KOUPDJVBQHGPNM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C2OCCO2

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromo 2 Propoxyphenyl 1,3 Dioxolane and Its Precursors

General Approaches to 1,3-Dioxolane (B20135) Formation with Aryl Aldehydes

The formation of a 1,3-dioxolane ring from an aldehyde is a type of acetalization reaction. This protective group strategy is widely employed in organic synthesis. chemicalbook.com The reaction involves the condensation of a carbonyl compound, in this case, an aryl aldehyde, with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of a catalyst. chemicalbook.comorganic-chemistry.org The process is reversible, and the removal of water is crucial to drive the equilibrium towards the product side. organic-chemistry.orgmdpi.com

A standard laboratory procedure involves refluxing the aryl aldehyde and ethylene glycol in a solvent such as toluene, which allows for the continuous removal of water via a Dean-Stark apparatus. organic-chemistry.orgprepchem.com A similar synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane (B1599642) was achieved by heating the corresponding aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, with water being collected in a Dean-Stark trap. prepchem.com

Optimization of Acetalization Conditions and Catalyst Systems

The efficiency of 1,3-dioxolane formation from aryl aldehydes is highly dependent on the choice of catalyst and reaction conditions. Both Brønsted and Lewis acids are commonly used to catalyze the reaction. organic-chemistry.org While traditional catalysts like p-toluenesulfonic acid (p-TsOH) are effective, research has focused on developing milder and more efficient catalytic systems to improve yields and reduce reaction times. chemicalbook.comprepchem.com

Various catalysts have been investigated to optimize the acetalization of carbonyl compounds. For instance, a highly efficient system using cobaloxime, generated in situ from CoCl₂ and dimethylglyoxime, has been developed for acetalization under mild, solvent-free conditions, achieving high conversion rates and turnover frequencies. mdpi.com Heterogeneous catalysts, such as Montmorillonite K10 clay, have also been successfully used, allowing for good yields and simple catalyst removal by filtration. nih.gov The choice of catalyst can be critical, especially for substrates with acid-sensitive functional groups. organic-chemistry.org

Below is a table comparing various catalyst systems used for the acetalization of carbonyl compounds.

Catalyst SystemSubstrate ExampleConditionsKey AdvantagesReference
p-Toluenesulfonic acid (p-TsOH)Aryl AldehydesToluene, reflux, Dean-Stark trapStandard, effective, and widely used method. chemicalbook.comorganic-chemistry.orgprepchem.com
Montmorillonite K10SalicylaldehydeToluene, reflux, Dean-Stark trapHeterogeneous catalyst, easy to separate, good yields. nih.gov
CoCl₂ / DimethylglyoximeCyclohexanone70 °C, solvent-free, 5 KPa pressureHigh efficiency (TOF up to 953 h⁻¹), mild, solvent-free. mdpi.com
Eosin Y (Photocatalyst)Aromatic AldehydesVisible light irradiation, neutral conditionsWorks for acid-sensitive substrates, neutral conditions. organic-chemistry.org
Iodine (I₂)Various Carbonyls1,3-bis(trimethylsiloxy)propane (BTSP), neutral, aproticEssentially neutral conditions, efficient for various substrates. organic-chemistry.org

Investigations into Green Chemistry Approaches for Dioxolane Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for dioxolane synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. nih.gov Green synthetic protocols often employ techniques such as microwave irradiation, ultrasonication, or mechanochemistry (milling and grinding) to enhance reaction rates and yields, often under solvent-free conditions. nih.gov

The use of solid acid catalysts like zeolites, acid-exchange resins, or clays (B1170129) such as Montmorillonite K10 aligns with green principles by simplifying product purification and allowing for catalyst recycling. nih.govresearchgate.net Solvent-free conditions, as demonstrated with the cobaloxime catalyst, represent a significant advancement in reducing the environmental impact of chemical processes. mdpi.com Furthermore, mechanochemical methods, which involve reactions induced by mechanical force, have emerged as a powerful tool for green synthesis, often eliminating the need for solvents altogether. mdpi.com The application of photocatalysis under visible light also presents a green alternative to traditional heating methods. organic-chemistry.org

Synthetic Routes to 4-Bromo-2-propoxyphenols and Related Aryl Precursors

The aryl aldehyde precursor, 4-bromo-2-propoxybenzaldehyde, is central to the synthesis of the target compound. Its synthesis typically begins with a suitably substituted phenol (B47542), which undergoes propylation and bromination, though the order of these steps can be varied.

Propylation Reactions on Brominated Phenols

The introduction of a propoxy group onto a phenolic substrate is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol using a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

For the synthesis of 4-bromo-2-propoxyphenol, one could start from 4-bromoresorcinol (B146125) or a related dihydroxybenzene. However, a more direct route would involve the propylation of 4-bromophenol (B116583) to form 4-bromophenyl propyl ether, followed by ortho-hydroxylation, or the propylation of a pre-brominated hydroxyphenol. A common procedure involves stirring the parent phenol with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF), followed by the addition of the propylating agent. The reaction generally proceeds with good yields.

Regioselective Bromination Strategies for Phenolic Substrates

The regioselective bromination of phenols is a critical step in synthesizing the required precursors. Due to the strong activating nature of the hydroxyl group, phenols are highly susceptible to electrophilic substitution, often leading to polybromination. nih.govyoutube.com Therefore, controlling the reaction to achieve selective mono-bromination at the desired position is a significant challenge. nih.gov For a substrate like 2-propoxyphenol, bromination is directed to the ortho and para positions relative to the activating groups. To obtain the 4-bromo isomer, achieving high para-selectivity is essential.

Several strategies have been developed to achieve high regioselectivity in phenol bromination. The choice of brominating agent and solvent system plays a crucial role. youtube.com Using non-polar solvents like carbon disulfide (CS₂) can favor the formation of the para-monobrominated product, while polar solvents like water tend to yield polybrominated products, such as 2,4,6-tribromophenol (B41969). youtube.com

Modern methods utilize specialized reagents and catalysts to enhance para-selectivity. For example, a system using KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) has been shown to be highly effective for para-monobromination of phenols. nih.gov Another approach employs trimethylsilyl (B98337) bromide (TMSBr) in combination with bulky sulfoxides, where the resulting thioether byproduct is thought to promote para-substitution through hydrogen bonding. chemistryviews.org The use of N-bromosaccharin with a catalytic amount of Amberlyst-15 has also been reported as a rapid and high-yielding method for regioselective bromination. researchgate.net

The following table summarizes different methods for the regioselective bromination of phenols.

Brominating SystemSolvent/ConditionsSelectivity OutcomeKey FeaturesReference
Br₂Carbon Disulfide (CS₂), low temp.Favors para-monobromination.Classic method, solvent choice is critical for selectivity. youtube.com
Br₂Water (polar solvent)Leads to 2,4,6-tribromophenol (polysubstitution).Demonstrates the strong activating effect of the hydroxyl group in polar media. youtube.com
KBr / ZnAl–BrO₃⁻–LDHsNot specifiedExcellent para-selectivity.Mild conditions, cheap reagents, high atom economy. nih.gov
TMSBr / (4‐ClC₆H₄)₂SOAcetonitrile (B52724), room temp.High para-selectivity (up to 99:1).Mild conditions, byproduct promotes reaction, recyclable thioether. chemistryviews.org
N-bromosaccharin / Amberlyst-15Not specifiedHigh regioselectivity.Mild conditions, rapid conversion, good to excellent yields. researchgate.net
PIDA / AlBr₃MeCN, 23 °CEfficient for various phenols and ethers.Mild conditions, operationally simple, uses inexpensive reagents. rsc.orgnih.gov

Convergent and Divergent Synthesis Strategies for the Target Compound

A convergent synthesis is the most direct and logical approach for producing the specific target compound. This strategy involves preparing the key intermediate, 4-bromo-2-propoxybenzaldehyde, in a separate linear sequence. This precursor would then be combined with ethylene glycol in the final step—the acetalization reaction—to yield the desired 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane. This approach maximizes efficiency by building complex fragments separately before their final assembly.

A divergent synthesis strategy would be employed if the goal is to create a library of related compounds for screening or structure-activity relationship studies. wikipedia.org In this scenario, a common, late-stage intermediate is synthesized and then treated with a variety of reagents to produce a range of different final products. For example, one could synthesize 4-bromo-2-hydroxybenzaldehyde (B134324) as a key intermediate. A portion of this intermediate could be propylated and then converted to the target dioxolane. Other portions could be reacted with different alkyl halides (e.g., ethyl bromide, butyl bromide) before the acetalization step, thus "diverging" from the common precursor to create a series of 2-(4-bromo-2-alkoxyphenyl)-1,3-dioxolanes. This approach is highly valuable in medicinal chemistry and materials science for rapidly accessing molecular diversity from a single precursor. wikipedia.orgnih.gov

Stereochemical Considerations in Dioxolane Formation and Subsequent Transformations

The formation of the 1,3-dioxolane ring in this compound introduces a stereocenter at the C2 position of the dioxolane ring if the diol used is chiral. The stereochemical outcome of this acetal (B89532) formation and any subsequent reactions are critical in asymmetric synthesis, where specific stereoisomers of a target molecule are desired.

The synthesis of chiral 1,3-dioxolanes can be approached through several stereoselective strategies. One common method involves the use of chiral diols as starting materials. When a prochiral aldehyde, such as 4-bromo-2-propoxybenzaldehyde, reacts with an enantiomerically pure diol, two diastereomeric dioxolanes can be formed. The facial selectivity of the nucleophilic attack of the diol on the protonated aldehyde often dictates the diastereomeric ratio of the products. The steric hindrance and electronic properties of the substituents on both the aldehyde and the diol play a significant role in controlling this selectivity.

Alternatively, asymmetric catalysis can be employed to achieve enantioselective dioxolane formation from achiral precursors. Chiral catalysts, such as those based on transition metals like rhodium, can create a chiral environment that favors the formation of one enantiomer over the other. For instance, Rh(II)-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles with good to high yields and excellent enantioselectivity. rsc.org In such reactions, the chirality of the ligand associated with the metal catalyst is often the determining factor for the absolute configuration of the product. rsc.org

The stereochemistry of the dioxolane ring can also be influenced by the reaction conditions. For example, in some three-component assembly reactions for the formation of substituted 1,3-dioxolanes, the diastereoselectivity can be significantly improved by controlling the temperature at which the reaction is quenched. mdpi.com The stereochemical outcome in these cases can be rationalized by considering the steric interactions in the transition state of the nucleophilic attack on a 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Once formed, the stereochemistry of the this compound can direct the stereochemical course of subsequent transformations. The dioxolane ring can act as a chiral auxiliary, influencing the stereoselectivity of reactions at other sites in the molecule. The bulky substituents on the dioxolane ring can shield one face of the molecule, leading to a preferred direction of attack for incoming reagents.

Detailed research into the stereoselective synthesis of 2-aryl-1,3-dioxolanes has provided insights into the factors controlling their stereochemistry. The table below summarizes key findings from studies on related structures, which can be extrapolated to understand the potential stereochemical behavior of this compound.

Catalyst/MethodSubstratesKey FindingsReference
Rh(II)-catalyzed asymmetric three-component reactionAromatic aldehydes, diazo compounds, and carboxylic acidsProvides efficient access to chiral 1,3-dioxoles with good to high yields and excellent enantioselectivity. The chirality of the ligand determines the absolute configuration of the product. rsc.org
Hypervalent Iodine(III) mediated three-component assemblyAlkenes, acetic acid, and a carbon nucleophileStereoselective formation of substituted 1,3-dioxolanes. Diastereoselectivity is improved at lower quenching temperatures, controlled by steric factors in the transition state. mdpi.com
Chiral binaphthyldiimine-Ni(II) complexAcyclic carbonyl ylides and aldehydesCatalyzes asymmetric 1,3-dipolar cycloaddition to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

These findings underscore the importance of catalyst selection, substrate structure, and reaction conditions in controlling the stereochemistry of dioxolane formation. While specific studies on this compound are not extensively documented in the provided search results, the principles derived from the synthesis of analogous 2-aryl-1,3-dioxolanes provide a strong foundation for predicting and controlling its stereochemical outcomes.

Chemical Reactivity and Derivatization Studies of 2 4 Bromo 2 Propoxyphenyl 1,3 Dioxolane

Reactions at the Aryl Bromine Position

The carbon-bromine bond on the aromatic ring is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through a range of well-established organometallic and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl-Aryl and Aryl-Alkene Bond Formation

The aryl bromide moiety of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The reactivity of aryl halides in these couplings generally follows the order I > OTf > Br >> Cl. wikipedia.orgfishersci.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new aryl-aryl bond. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, including the dioxolane and propoxy moieties present in the substrate. fishersci.comnih.gov A typical catalytic system involves a palladium(0) source, a phosphine (B1218219) ligand, and a base. nih.gov

Heck Reaction: The Heck reaction forms a new aryl-alkene bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method allows for the introduction of vinyl groups onto the aromatic ring. The reaction is typically carried out at elevated temperatures, and the choice of catalyst, base, and solvent can influence the efficiency and regioselectivity of the vinylation. wikipedia.orgrug.nl

Sonogashira Coupling: To form an aryl-alkyne bond, the Sonogashira reaction is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base, often an amine. wikipedia.orgorganic-chemistry.org The reaction can frequently be carried out under mild conditions, including at room temperature. wikipedia.orgnrochemistry.comlibretexts.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides
ReactionCoupling PartnerTypical Catalyst(s)Typical BaseTypical Solvent
Suzuki-MiyauraAr'-B(OH)₂ or Ar'-B(OR)₂Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, H₂O
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, DiisopropylamineTHF, DMF

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the aryl bromine with a nucleophile. However, this reaction generally requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org The this compound molecule contains an electron-donating propoxy group and a weakly deactivating bromine atom. Due to the absence of strong activating groups, the substrate is expected to be unreactive toward SNAr under standard conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially be induced under forcing conditions with very strong bases, but these often lead to mixtures of regioisomers. libretexts.org

Lithiation and Grignard Reactions for C-C Bond Formation

The aryl bromine can be converted into a highly reactive organometallic nucleophile, which can then be used to form new carbon-carbon bonds.

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. growingscience.com This process replaces the bromine atom with lithium, generating a potent aryllithium species. This intermediate readily reacts with a wide range of electrophiles. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding benzoic acid derivative. Reaction with aldehydes or ketones would produce secondary or tertiary benzylic alcohols, respectively.

Grignard Reaction: The formation of a Grignard reagent is another common strategy. Reacting the aryl bromide with magnesium metal (typically activated with iodine or 1,2-dibromoethane) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether yields the corresponding arylmagnesium bromide. This Grignard reagent is a strong nucleophile and base, suitable for reactions with various electrophiles in a manner similar to the aryllithium species, though it is generally considered less reactive.

Transformations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring serves as a protecting group for a carbonyl functionality. nih.gov Its stability to basic, nucleophilic, and many organometallic reagents allows for selective chemistry at other parts of the molecule. However, it can be selectively removed or transformed under specific conditions.

Selective Deprotection Strategies for Carbonyl Regeneration

The primary transformation of the 1,3-dioxolane ring is its hydrolysis to regenerate the parent aldehyde. This deprotection is most commonly achieved under acidic conditions. organic-chemistry.orgscielo.br The stability of the acetal (B89532) is pH-dependent; it is stable in neutral and basic media but labile in the presence of acid. A variety of reagents and conditions can be employed for this purpose, allowing for chemoselectivity in complex molecules. organic-chemistry.org

Table 2: Common Reagents for 1,3-Dioxolane Deprotection
Reagent/MethodTypical ConditionsNotes
Aqueous AcidHCl (aq), H₂SO₄ (aq), or AcOH (aq) in a co-solvent (e.g., THF, Acetone)The classic and most common method. scielo.br
Lewis AcidsEr(OTf)₃, In(OTf)₃, NaBArF₄ in wet organic solventsOften provides milder conditions and higher chemoselectivity. organic-chemistry.org
TransacetalizationAcetone (B3395972) with a catalytic amount of acid (e.g., p-TsOH)Reaction is driven by the formation of acetone dimethyl acetal and the parent carbonyl. organic-chemistry.org
IodineCatalytic I₂ in acetone or CH₂Cl₂A mild, neutral condition for deprotection. organic-chemistry.org

Ring-Opening Reactions and Subsequent Functionalization

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions. For example, cationic ring-opening polymerization of 1,3-dioxolane is a known process, suggesting that under certain acidic or Lewis acidic conditions, the ring can be opened by a nucleophile. rsc.orgorientjchem.orgrsc.org In the context of a substituted dioxolane like the title compound, treatment with a Lewis acid in the presence of a hydride source (e.g., a silane) can lead to reductive ring-opening, yielding a mono-protected 1,2-diol derivative. researchgate.net These reactions allow the dioxolane to be used not just as a protecting group but as a latent diol functionality that can be revealed and further derivatized.

Reactivity of the Propoxy Ether Linkage

The propoxy group in this compound is an alkyl aryl ether, which is generally a stable linkage. Cleavage of this ether bond to yield the corresponding phenol (B47542) typically requires harsh conditions. Common reagents for this transformation include strong protic acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃).

The mechanism with HBr or HI involves protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion on the alkyl carbon (an Sₙ2 reaction) results in the formation of the phenol and the corresponding propyl halide. This reaction often necessitates high temperatures.

Boron tribromide is a more potent reagent that can often effect ether cleavage at lower temperatures. The reaction proceeds through the formation of a Lewis acid-base complex between the boron and the ether oxygen, followed by a series of steps that ultimately lead to the cleavage of the C-O bond.

Table 2: Conditions for Propoxy Ether Cleavage
ReagentTypical ConditionsProducts
HBrConcentrated aqueous solution, high temperature2-(4-Bromo-2-hydroxyphenyl)-1,3-dioxolane and 1-bromopropane (B46711)
HIConcentrated aqueous solution, high temperature2-(4-Bromo-2-hydroxyphenyl)-1,3-dioxolane and 1-iodopropane
BBr₃In an inert solvent (e.g., CH₂Cl₂), low temperature to room temperature2-(4-Bromo-2-hydroxyphenyl)-1,3-dioxolane and 1-bromopropane

Direct functionalization of the propyl chain of the propoxy group while it is attached to the aromatic ring is a challenging transformation due to the relative inertness of the C-H bonds. However, strategies involving radical reactions could potentially be employed. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator could introduce a bromine atom onto the propyl chain. The position of halogenation would be influenced by the relative stability of the resulting carbon radicals.

Once a handle is introduced on the alkyl chain, further modifications can be envisioned. For example, a bromo-substituted propyl chain could undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Multi-Step Synthetic Transformations Involving Multiple Reactive Centers

The presence of three distinct reactive sites—the aryl bromide, the dioxolane, and the propoxy ether—makes this compound a versatile building block in organic synthesis. The differential reactivity of these groups allows for a programmed, stepwise modification of the molecule.

A common synthetic strategy involves utilizing the aryl bromide in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are typically performed under conditions that are compatible with both the dioxolane and the ether functionalities.

Following the modification of the aromatic ring, the aldehyde can be unmasked by acidic hydrolysis of the dioxolane. mdpi.com This newly revealed aldehyde can then participate in a wide array of subsequent transformations, including oxidation, reduction, olefination, or condensation reactions.

Finally, the propoxy ether can be cleaved to reveal a phenol, which can then be further functionalized. The ability to perform these transformations in a controlled sequence allows for the synthesis of complex molecules from this versatile starting material. The strategic planning of the reaction sequence is crucial to the successful synthesis of the desired target molecule. scribd.com

Applications of 2 4 Bromo 2 Propoxyphenyl 1,3 Dioxolane As a Versatile Synthetic Intermediate

Building Block for Heterocyclic Compounds and Complex Aromatics

The structure of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane is ideally suited for the synthesis of diverse heterocyclic and poly-substituted aromatic compounds. The aryl bromide moiety serves as a cornerstone for building molecular complexity through transition metal-catalyzed cross-coupling reactions. nih.gov

Key Research Findings:

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a well-established reactive handle for a variety of palladium-catalyzed reactions. nih.gov This allows for the facile introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents at the C4 position. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) can be employed to construct complex scaffolds. nih.govrsc.org

Directed Ortho-Metalation: While the bromine provides a primary reaction site, the ortho-propoxy group can potentially direct metalation (e.g., lithiation) to the C3 position, offering an alternative route to functionalization of the aromatic ring.

Post-Coupling Deprotection and Cyclization: Following the modification of the aromatic core via cross-coupling, the 1,3-dioxolane (B20135) group can be readily removed under acidic conditions to liberate the aldehyde. This newly revealed functional group can then participate in subsequent reactions, such as intramolecular cyclizations or condensations, to form fused or appended heterocyclic rings (e.g., quinolines, benzofurans, or benzothiazoles).

Table 2: Examples of Applicable Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂Aryl-Aryl, Aryl-AlkylPd(PPh₃)₄, Pd(dppf)Cl₂ + Base
HeckAlkeneAryl-VinylPd(OAc)₂ + Ligand + Base
SonogashiraTerminal AlkyneAryl-AlkynylPd(PPh₃)₂Cl₂ + CuI + Base
Buchwald-HartwigAmine (R₂NH), Alcohol (ROH)Aryl-N, Aryl-OPd₂(dba)₃ + Ligand + Base

Precursor in Natural Product Synthesis and Analog Development

In the context of total synthesis, protecting groups are essential tools for masking reactive functionalities while other transformations are carried out. The 1,3-dioxolane moiety of the title compound serves as a robust and reliable protecting group for the aldehyde. nih.govsilverfernchemical.com

Key Research Findings:

Orthogonality and Stability: Dioxolanes are stable to a wide range of reaction conditions, including those involving organometallics, hydrides, and basic media, making them highly valuable in multi-step synthetic sequences. wikipedia.org The protection strategy allows for selective reactions at the C-Br bond without interference from the aldehyde.

Late-Stage Functionalization: The presence of the bromine atom is particularly advantageous for creating analogs of natural products. nih.gov A common synthetic strategy involves completing the core structure of a natural product and then using the bromo-substituent as a point for late-stage diversification. This approach allows for the efficient generation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Utility in the Construction of Advanced Fine Chemicals and Specialty Materials

The distinct reactivity of the functional groups in this compound allows for its use as a well-defined building block in the synthesis of high-value fine chemicals and functional materials.

Key Research Findings:

Sequential Functionalization: The chemoselectivity of the C-Br bond and the masked aldehyde allows for a programmed, stepwise synthesis. For instance, a Suzuki coupling could be performed at the bromine site, followed by deprotection of the dioxolane and a subsequent Wittig reaction at the newly formed aldehyde. This controlled sequence is fundamental to the construction of complex organic molecules.

Intermediates for Pharmaceuticals and Agrochemicals: Aromatic aldehydes and their derivatives are common precursors in the pharmaceutical and agrochemical industries. silverfernchemical.comorientjchem.org The 1,3-dioxolane group is a frequently used intermediate in these fields to protect aldehyde functionalities during synthesis. nih.govsilverfernchemical.com

Polymer and Material Science Applications: The bromo-aromatic structure can be used to synthesize monomers for specialty polymers. For example, after conversion of the bromine to another functional group (e.g., a vinyl or ethynyl (B1212043) group via coupling), the resulting molecule could undergo polymerization. Polybrominated compounds are also used as flame retardants, although the specific utility of this molecule in that area is not documented. orientjchem.org

Exploration in Radiochemistry and Tracer Synthesis (if purely chemical methodology focused)

The aryl-bromide functionality is a key precursor in the synthesis of radiolabeled molecules for imaging and therapeutic applications. The chemical methodologies for introducing radioisotopes into aromatic rings often start from halogenated precursors.

Key Research Findings:

Precursor for Radioiodination and Radiobromination: The C-Br bond can be converted into a more reactive precursor for radiolabeling, such as an organotin (stannane) or a boronic ester derivative. These intermediates readily undergo electrophilic substitution with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or bromine (e.g., ⁷⁶Br, ⁷⁷Br). nih.govnih.gov For example, copper-mediated radiobromination of aryl boron precursors is an efficient method for introducing radiobromine. nih.govnih.gov

Synthesis of PET Tracers: Radioisotopes like ⁷⁶Br (a positron emitter) are used in Positron Emission Tomography (PET) imaging. nih.gov The title compound could serve as a non-radioactive standard and precursor for the synthesis of a ⁷⁶Br-labeled tracer. The methodology would involve converting the bromo-compound to a boronic ester, followed by nucleophilic radiobromination with [⁷⁶Br]bromide. nih.gov

Methodology for Astatine Labeling: Similar chemical principles apply to the introduction of astatine-211 (B1237555) (²¹¹At), a promising alpha-emitter for targeted alpha therapy. acs.org Traditional methods often involve electrophilic destannylation reactions starting from aryl tin precursors, which can be synthesized from the corresponding aryl bromide. acs.org

Table 3: Potential Radiosynthesis Strategies

Target IsotopePrecursor Molecule (Derived from title compound)Typical ReactionImaging/Therapy Modality
⁷⁶Br2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propoxyphenyl)-1,3-dioxolaneCopper-mediated nucleophilic radiobromination nih.govnih.govPET Imaging
¹²³I / ¹³¹I2-(4-(tributylstannyl)-2-propoxyphenyl)-1,3-dioxolaneElectrophilic radioiododestannylationSPECT / Radiotherapy
²¹¹At2-(4-(tributylstannyl)-2-propoxyphenyl)-1,3-dioxolaneElectrophilic radioastatodestannylation acs.orgTargeted Alpha Therapy

Advanced Spectroscopic and Computational Characterization of 2 4 Bromo 2 Propoxyphenyl 1,3 Dioxolane

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 2-(4-Bromo-2-propoxyphenyl)-1,3-dioxolane. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms, while advanced techniques can reveal through-space interactions and conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dioxolane ring, the dioxolane methylene (B1212753) protons, and the propyl chain protons. Due to the asymmetry of the molecule, the four methylene protons of the dioxolane ring are diastereotopic and are expected to appear as a complex multiplet. The chemical shift of the single proton on the acetal (B89532) carbon (C2 of the dioxolane ring) is particularly sensitive to its environment and stereochemistry.

Conformational analysis of the flexible dioxolane ring and the propoxy side chain can be investigated through Nuclear Overhauser Effect (NOE) experiments. NOE data can establish spatial proximities between protons, helping to define the preferred orientation of the substituted phenyl ring relative to the dioxolane moiety. Furthermore, the measurement of vicinal coupling constants (³JHH) can be used to probe the dihedral angles within the flexible parts of the molecule, offering a quantitative basis for conformational assessment. auremn.org.brresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
Aromatic-H 7.0 - 7.5 m 3H
Dioxolane-CH 5.8 - 6.0 s 1H
Dioxolane-CH₂ 3.9 - 4.2 m 4H
O-CH₂ (propoxy) 3.8 - 4.0 t 2H
CH₂ (propoxy) 1.7 - 1.9 sextet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 115 - 120
Aromatic C-H 110 - 135
Aromatic C-O (propoxy) 155 - 160
Aromatic C-C (dioxolane) 130 - 135
Dioxolane C-H 100 - 105
Dioxolane C-H₂ 65 - 70
O-CH₂ (propoxy) 70 - 75
CH₂ (propoxy) 20 - 25

Investigations using Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Hydrogen Bonding Interactions

The FT-IR spectrum is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy and dioxolane groups are found in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkages and the acetal group will produce strong, characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration will be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar bonds and symmetric vibrations. The symmetric breathing mode of the benzene (B151609) ring is expected to be a prominent feature in the Raman spectrum.

While this compound is not a strong hydrogen bond donor or acceptor, weak intramolecular C-H···O interactions could potentially influence the conformational preferences. These subtle interactions are challenging to detect but may be inferred from slight shifts in the C-H or C-O vibrational frequencies, often requiring computational studies for definitive assignment. nih.gov

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3050 - 3150 FT-IR, Raman
Aliphatic C-H Stretch 2850 - 3000 FT-IR, Raman
Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman
C-O-C (Ether/Acetal) Stretch 1000 - 1300 FT-IR

Advanced Mass Spectrometry Techniques for Isotopic Abundance and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.org This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments, where the M+2 peak is of almost equal intensity to the M peak. jove.com This provides unambiguous evidence for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula and confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to study the fragmentation pathways. Common fragmentation patterns for related brominated ethers include the loss of the bromine atom and cleavage of the ether linkages. acs.org For this compound, expected fragmentation pathways could include:

Cleavage of the C-O bond of the propoxy group.

Loss of the entire propoxy group.

Fragmentation of the dioxolane ring.

Loss of a bromine radical, followed by further fragmentation. acs.org

Analysis of these pathways provides a "fingerprint" that confirms the molecular structure and the connectivity of its different parts.

Chromatographic Methodologies for Purity Assessment and Isolation of Isomers

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for the potential isolation of isomers.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a suitable method for analyzing this moderately polar compound. sielc.com A UV detector can be used for quantification, leveraging the UV absorbance of the aromatic ring. This method is effective for separating the target compound from starting materials, byproducts, and degradation products, thereby providing a quantitative measure of its purity. researchgate.net

Gas chromatography, given the compound's expected volatility, is also a viable technique for purity analysis. A nonpolar or medium-polarity capillary column would likely provide good separation. When coupled with a mass spectrometer (GC-MS), this method offers the dual benefit of separation and structural identification of any impurities. acs.org

The synthesis of this compound could potentially lead to positional isomers if the starting materials are not pure. Both HPLC and GC are powerful techniques for separating such isomers, which may have very similar spectroscopic properties but different retention times on a chromatographic column. nih.govrwth-aachen.de

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental data, offering deep insights into the structural and electronic properties of this compound.

Density Functional Theory (DFT) is a powerful computational method used to predict the molecule's most stable three-dimensional structure (geometric optimization) and to analyze its electronic properties. dntb.gov.ua By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. youtube.com This information is invaluable for understanding steric and electronic effects on the molecule's shape. rsc.org

DFT calculations, often using functionals like B3LYP with appropriate basis sets, can also be used to predict spectroscopic properties. nih.gov For instance, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in spectral assignment. nih.gov

Furthermore, analysis of the electronic structure provides information on the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the electrostatic potential map. These analyses help in understanding the molecule's reactivity, particularly the influence of the electron-withdrawing bromine atom and the electron-donating propoxy group on the aromatic ring's reactivity. nih.govresearchgate.net

Table 4: Representative DFT-Calculated Properties for this compound

Property Calculated Value
Dipole Moment ~2.5 - 3.5 D
HOMO-LUMO Gap ~4.5 - 5.5 eV
C-Br Bond Length ~1.90 - 1.92 Å

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the full range of accessible conformations of a molecule over time at a given temperature. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For a flexible molecule like this compound, MD simulations can reveal the conformational landscape, identifying the most populated conformational states and the energy barriers for interconversion between them. nih.gov This is particularly useful for understanding the flexibility of the propoxy chain and the puckering of the dioxolane ring. nih.gov By analyzing the trajectories from an MD simulation, one can determine the probability of finding the molecule in different shapes, which provides a more realistic understanding of its structure in solution than a single static structure from DFT.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Currently, there is no published experimental or computationally predicted spectroscopic data specifically for this compound. However, the application of computational methods, particularly Density Functional Theory (DFT), is a standard approach for predicting spectroscopic parameters. For a molecule like this compound, this would typically involve:

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be performed to predict the harmonic vibrational frequencies. longdom.org The resulting data would provide insights into the vibrational modes of the molecule, including stretching, bending, and torsional frequencies of its functional groups (e.g., C-O, C-Br, aromatic C-H). This predicted spectrum would then be compared with experimentally obtained FT-IR and FT-Raman spectra for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, once calculated, would be correlated with experimental NMR data to aid in the complete assignment of all proton and carbon signals in the molecule.

The comparison between predicted and experimental data is crucial for validating the computational model and ensuring an accurate understanding of the molecular structure and electronic properties.

The table below is a hypothetical representation of how such comparative data would be presented.

Spectroscopic ParameterPredicted ValueExperimental Value
Key FT-IR Peak (cm⁻¹)Data not availableData not available
Key FT-Raman Peak (cm⁻¹)Data not availableData not available
¹H NMR Shift (ppm)Data not availableData not available
¹³C NMR Shift (ppm)Data not availableData not available

Reaction Mechanism Studies using Computational Approaches

Detailed computational studies on the reaction mechanisms involving this compound have not been reported in the scientific literature. Such studies are invaluable for understanding the reactivity of a molecule, predicting reaction outcomes, and optimizing synthetic pathways.

A computational investigation into the reaction mechanisms of this compound would likely involve:

Identification of Reaction Pathways: Using computational models, potential reaction pathways, such as hydrolysis of the dioxolane ring or nucleophilic substitution at the brominated phenyl ring, could be mapped out.

Transition State Theory: This would involve locating the transition state structures for each step of a proposed reaction. The energy of these transition states would be calculated to determine the activation energy, which is a key factor in reaction kinetics.

For example, a study might investigate the mechanism of a specific synthetic transformation, providing detailed insights into the bond-forming and bond-breaking processes at a molecular level.

The following table is a hypothetical illustration of the kind of data that would be generated from such a computational study.

Reaction StepReactant(s)Transition State Energy (kcal/mol)Product(s)Reaction Energy (kcal/mol)
Step 1Data not availableData not availableData not availableData not available
Step 2Data not availableData not availableData not availableData not available

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of dioxolanes involves the acid-catalyzed reaction of an aldehyde with a diol. nih.govresearchgate.net Future research will likely focus on creating more sustainable and efficient pathways to synthesize 2-(4-bromo-2-propoxyphenyl)-1,3-dioxolane and related structures.

Key areas of investigation could include:

Biocatalysis and Chemo-enzymatic Cascades : Employing enzymes or whole-cell systems for the synthesis of precursors, such as the diol or the aldehyde, could significantly enhance the sustainability of the process. Sequential bio- and chemocatalysis, where an enzymatic step is followed by a chemical conversion, presents a promising strategy for producing complex dioxolanes from bio-based starting materials. researchgate.net

Green Catalysts and Solvents : Moving away from traditional mineral acids, research could explore the use of solid acid catalysts like Montmorillonite K10, which are reusable and often lead to cleaner reactions and simpler workups. nih.govresearchgate.net The use of greener, bio-based solvents or even solvent-free reaction conditions would further reduce the environmental impact.

Eco-Friendly Reagents : Drawing inspiration from syntheses of related compounds, the use of benign reagents, such as glucose as a reducing agent in transformations of similar structures, highlights a potential direction for developing more environmentally friendly modifications of the target compound. mdpi.com

A comparative table of potential synthetic approaches is presented below.

MethodCatalyst TypePotential AdvantagesResearch Focus
Conventional Mineral Acid (e.g., H₂SO₄)Well-established, low cost-
Heterogeneous Catalysis Solid Acid (e.g., Mont K10)Reusability, reduced waste, milder conditionsScreening new catalysts, optimizing reaction conditions. nih.govresearchgate.net
Biocatalysis Enzymes (e.g., lyases, oxidoreductases)High selectivity, mild conditions, use of renewable feedstocksEnzyme discovery and engineering, process optimization. researchgate.net
Flow Chemistry Various (Immobilized Catalysts)Enhanced safety, scalability, process controlIntegration into multi-step syntheses, catalyst stability. fu-berlin.de

Exploration of New Catalytic Transformations

The aryl bromide functionality in this compound is a key strategic feature, serving as a versatile handle for a wide array of catalytic cross-coupling reactions. This opens up extensive possibilities for molecular elaboration.

Future research in this area should focus on:

Carbon-Carbon Bond Formation : Systematically exploring palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings to introduce diverse substituents at the 4-position of the phenyl ring. mdpi.com This would enable the synthesis of a large library of derivatives with varied electronic and steric properties.

Carbon-Heteroatom Bond Formation : Investigating Buchwald-Hartwig amination and related reactions to form C-N, C-O, and C-S bonds, providing access to anilines, phenols, and thiophenols, which are valuable precursors for pharmaceuticals and functional materials.

Modern Catalytic Systems : While palladium catalysis is well-established, future work could explore the use of more sustainable and earth-abundant metal catalysts based on nickel, copper, or iron. Furthermore, the application of photoredox catalysis could unlock novel reaction pathways under mild conditions.

The table below outlines potential catalytic transformations for the target compound.

Reaction TypeCatalyst SystemBond FormedPotential Substituents Introduced
Suzuki Coupling Pd(PPh₃)₄ / K₃PO₄C-CAryl, Heteroaryl, Alkyl, Vinyl mdpi.com
Heck Coupling Pd(OAc)₂ / P(o-tol)₃C-CAlkenes
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIC-CAlkynes
Buchwald-Hartwig Pd₂ (dba)₃ / LigandC-N, C-OAmines, Ethers
Photoredox Catalysis Ir or Ru complexesVariousTrifluoromethyl, Alkyl, etc.

Integration into Automated Synthesis Platforms

The move towards automation in chemical synthesis offers a powerful tool for accelerating discovery. nih.govnih.gov Integrating the synthesis and subsequent modification of this compound into automated platforms could dramatically increase research efficiency.

Key perspectives include:

Flow Chemistry Synthesis : Developing a continuous flow process for the initial dioxolane formation. Flow systems offer superior control over reaction parameters, enhanced safety, and straightforward scalability. fu-berlin.de

Automated Library Generation : Combining a flow synthesis module with robotic systems capable of performing parallel cross-coupling reactions. fu-berlin.defu-berlin.de Such a platform could utilize a diverse set of building blocks (e.g., boronic acids for Suzuki coupling) to rapidly generate a large library of analogs based on the core structure. fu-berlin.de

Real-time Analysis and Optimization : Incorporating in-line analytical techniques (e.g., NMR, LC-MS) into the automated platform to enable real-time reaction monitoring and autonomous optimization of reaction conditions using machine learning algorithms.

Design of Analogs with Modified Reactivity Profiles

Building upon the catalytic transformations described in section 6.2, a major future direction is the rational design of analogs with tailored properties. By strategically modifying the substituents on the aromatic ring, the compound's electronic nature, solubility, and biological activity can be fine-tuned.

Research should aim to:

Modulate Electronic Properties : Replacing the bromo group with strong electron-donating groups (e.g., amines, ethers) or electron-withdrawing groups (e.g., esters, nitriles, sulfones) to alter the reactivity of the aromatic ring and influence intermolecular interactions.

Enhance Solubility and Physical Properties : Introducing polar groups or flexible alkyl chains to modify the solubility profile, which is crucial for applications in medicinal chemistry and materials science.

Explore Structure-Activity Relationships : Synthesizing a focused library of analogs to probe for biological activity. Bromophenols are a class of marine natural products known for a wide range of bioactivities, providing a strong rationale for exploring the potential of new, synthetically derived analogs. mdpi.commdpi.com

Advanced Material Science Applications

The chemical structure of this compound makes it a candidate for applications in polymer chemistry and material science.

Future investigations could explore its potential as:

A Functional Monomer : The aryl bromide can be converted into other polymerizable groups (e.g., vinyl, styrenyl, or acrylate) via cross-coupling. Subsequent polymerization could yield functional polymers where the dioxolane and propoxy groups are pendent to the main chain. Research on polymers like poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate) demonstrates the viability of using such structures in polymer synthesis. asianpubs.org

A Precursor for Ring-Opening Polymerization : The 1,3-dioxolane (B20135) ring itself can undergo cationic ring-opening polymerization to form polyethers. google.com This could lead to novel polymer backbones with integrated aromatic functionalities. Recent studies on the in situ polymerization of 1,3-dioxolane to create solid polymer electrolytes for lithium batteries highlight the potential of this chemistry in advanced energy storage materials. rsc.org The presence of the bromo- and propoxy- groups could be used to tune the properties (e.g., ionic conductivity, thermal stability, flame retardancy) of the resulting polymer electrolyte.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.